3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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Overview
Description
Fmoc-D-Aph(tBuCbm)-OH is a derivative of amino acids used in peptide synthesis. It is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in the synthesis of peptides due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Aph(tBuCbm)-OH typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amino acid is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of Fmoc-D-Aph(tBuCbm)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Aph(tBuCbm)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Replacement of the tBuCbm group with other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.
Substitution: Various nucleophiles in organic solvents under mild conditions.
Major Products Formed
Deprotection: The free amino acid with the Fmoc group removed.
Coupling: Peptides with the desired sequence.
Substitution: Amino acids with different protecting groups or functional groups.
Scientific Research Applications
Fmoc-D-Aph(tBuCbm)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Study of protein-protein interactions and enzyme mechanisms.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptides for use in cosmetics, food additives, and other commercial products.
Mechanism of Action
The mechanism of action of Fmoc-D-Aph(tBuCbm)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The tBuCbm group provides additional protection to the side chain, ensuring the integrity of the peptide sequence. The removal of these protecting groups is achieved under mild conditions, preserving the structure and function of the peptide.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Phe-OH: Fmoc-protected phenylalanine used in the synthesis of aromatic peptides.
Fmoc-D-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Uniqueness
Fmoc-D-Aph(tBuCbm)-OH is unique due to the presence of the tBuCbm group, which provides additional protection to the side chain. This makes it particularly useful in the synthesis of peptides with complex sequences and structures. The stability and ease of removal of the Fmoc group also contribute to its popularity in peptide synthesis.
Properties
Molecular Formula |
C29H31N3O5 |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35) |
InChI Key |
ZDEKLTOYUSVJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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